

The Versatility of 5-Bromo-2-(isopropylamino)pyrimidine in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromo-2-(isopropylamino)pyrimidine

Cat. No.: B1285334

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Application Notes & Protocols for Researchers and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, owing to its profound biological significance as a component of DNA and RNA.^[1] Among the myriad of pyrimidine-based scaffolds, **5-Bromo-2-(isopropylamino)pyrimidine** has emerged as a particularly valuable building block in medicinal chemistry. Its strategic combination of a reactive bromine atom and a hydrogen-bond-donating isopropylamino group makes it an ideal starting material for the synthesis of targeted therapies, most notably protein kinase inhibitors.^[2]

The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.^{[3][4]} This allows for the facile installation of various aryl and heteroaryl moieties, which can be tailored to interact with specific pockets within a biological target. Concurrently, the 2-isopropylamino group often plays a crucial role as a "hinge-binder," forming key hydrogen bonds within the ATP-binding site of protein kinases, a common mechanism for achieving potent and selective inhibition.^[5]

This document provides detailed application notes on the utility of **5-Bromo-2-(isopropylamino)pyrimidine** as a scaffold for the development of kinase inhibitors, alongside comprehensive experimental protocols for its derivatization and biological evaluation.

Application 1: Scaffolding for Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.^{[6][7]} Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug discovery.^{[6][7]} The 2-aminopyrimidine scaffold is a well-established pharmacophore for CDK inhibition, and derivatives of **5-Bromo-2-(isopropylamino)pyrimidine** can be readily synthesized to target various CDK isoforms.

The general strategy involves a Suzuki-Miyaura coupling reaction to introduce a substituted aryl or heteroaryl group at the C5 position. This substituent can be designed to occupy the ribose-binding pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Quantitative Data: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of various pyrimidine derivatives against key oncogenic kinases. While not directly derived from the title compound, these examples illustrate the therapeutic potential of the 2-aminopyrimidine scaffold.

Compound Class	Target Kinase(s)	IC50 (nM)	Reference
Thiazolyl-pyrimidine	CDK4 / CDK6	7 - 10	[8]
2,4-Diaminopyrimidine	CDK7	7.21	[9]
Pyrrolo[2,3-d]pyrimidine	CDK9	< 100 (54% inhibition)	[10]
2-(Phenylamino)pyrimidine	EGFR Mutant	200	[1]
Pyrazolo[3,4-d]pyrimidine	BTK	< 20 (Potent Inhibition)	N/A
2,5-Diaminopyrimidine	BTK	Potent Inhibition	[2]
Pyrimidine Derivative	Aurora A	< 200	[11]
5-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one	Mnk2	Potent Inhibition	[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-(isopropylamino)pyrimidine

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **5-Bromo-2-(isopropylamino)pyrimidine** with a generic arylboronic acid.

Materials:

- **5-Bromo-2-(isopropylamino)pyrimidine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

- Potassium phosphate (2.0 eq)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **5-Bromo-2-(isopropylamino)pyrimidine**, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
- Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyrimidine).[3]
- Stir the reaction mixture at 85-95 °C under the inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[3]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-(isopropylamino)pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

- Target kinase (e.g., CDK2/Cyclin A)
- Substrate peptide
- ATP
- Synthesized inhibitor compound (at various concentrations)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

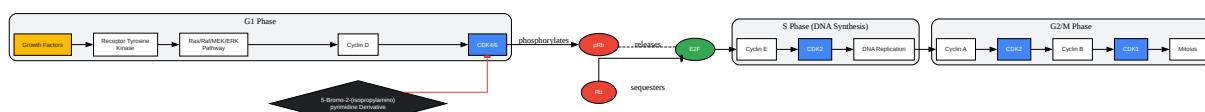
- Kinase Reaction:
 - Prepare a reaction mixture containing the target kinase, its substrate, and ATP in the appropriate kinase buffer.
 - Add varying concentrations of the synthesized inhibitor compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
 - Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
 - Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
- ADP Detection:

- Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Incubate for 30 minutes at room temperature.

- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percent inhibition for each compound concentration relative to the positive control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

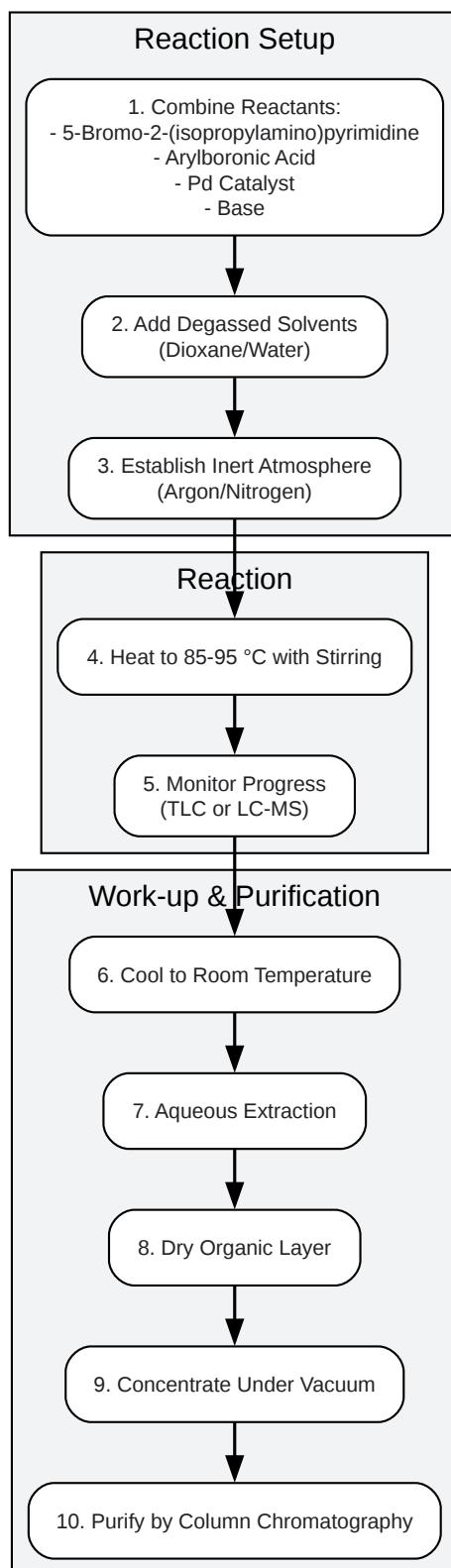
Signaling Pathway Diagram



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Caption: Simplified CDK signaling pathway in cell cycle progression.

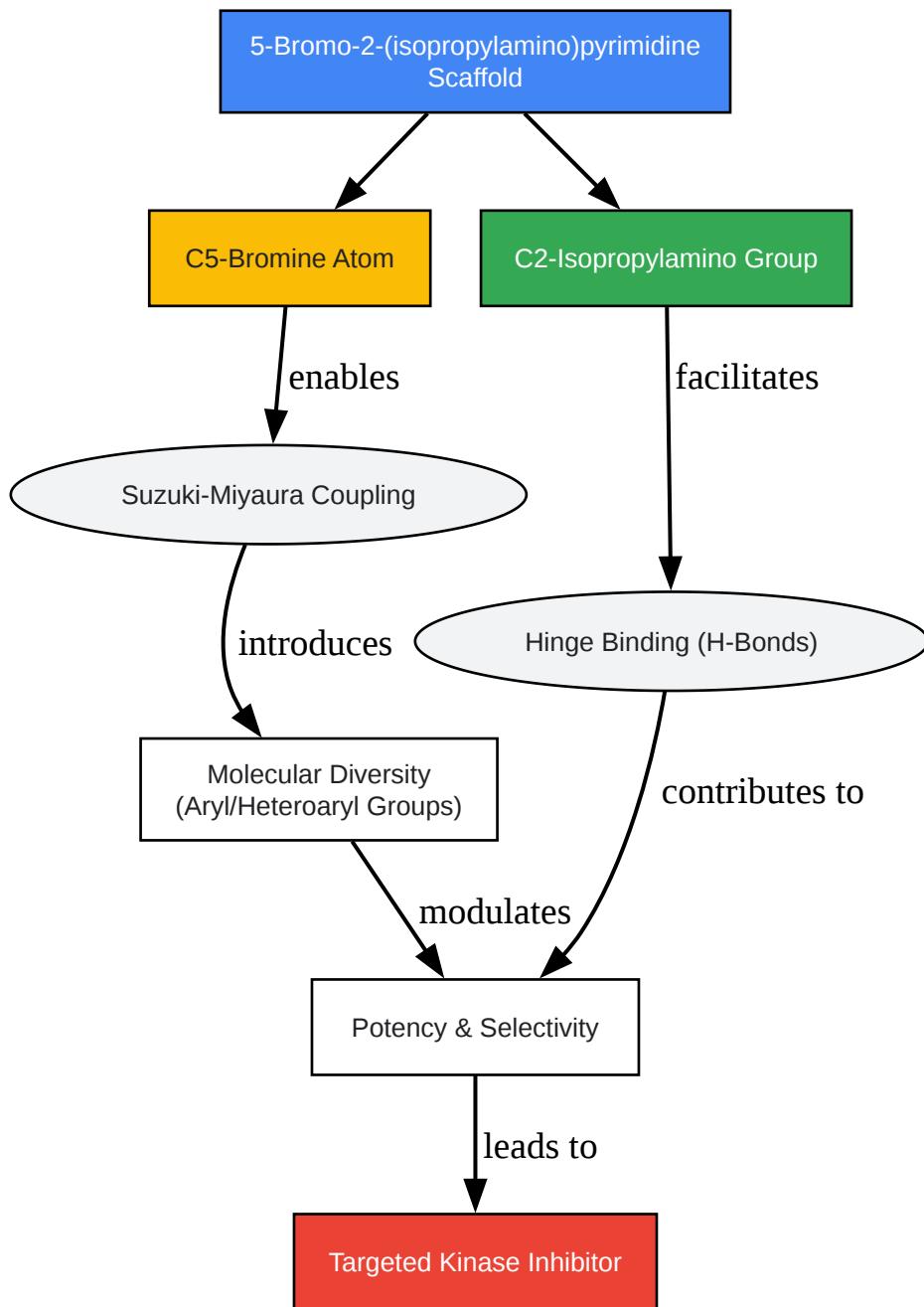
Experimental Workflow Diagram



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship Diagram

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Caption: Key structural features and their roles in drug design.

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